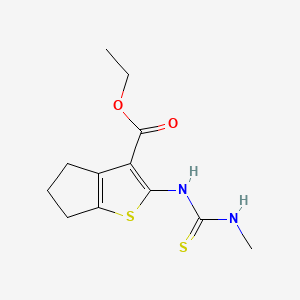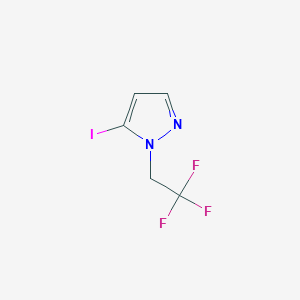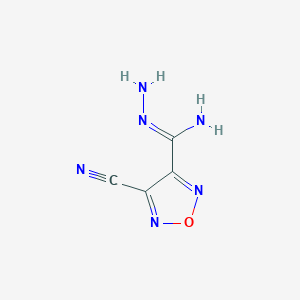![molecular formula C17H23N7O3 B12218708 (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B12218708.png)
(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a triazine ring, a piperazine ring, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled temperature and pH conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the triazine intermediate reacts with piperazine in the presence of a suitable base.
Incorporation of the Furan Ring: The final step involves the coupling of the furan ring to the piperazine-triazine intermediate using a Friedel-Crafts acylation reaction, typically employing a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the triazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways such as DNA replication or protein synthesis, leading to its potential therapeutic effects.
Properties
Molecular Formula |
C17H23N7O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H23N7O3/c18-16-19-14(20-17(21-16)24-7-10-26-11-8-24)12-22-3-5-23(6-4-22)15(25)13-2-1-9-27-13/h1-2,9H,3-8,10-12H2,(H2,18,19,20,21) |
InChI Key |
PKZVHFUKGSHGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12218625.png)
![benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218626.png)



![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218660.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-amino-2-ethyl-, ethyl ester](/img/structure/B12218668.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12218676.png)
![(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B12218685.png)

![Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-](/img/structure/B12218699.png)
![3-(4-methoxyphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12218700.png)
![N-(4-bromophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12218702.png)
